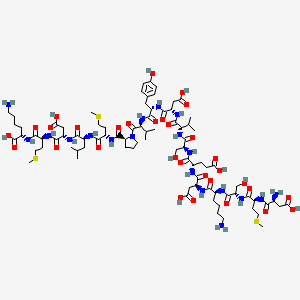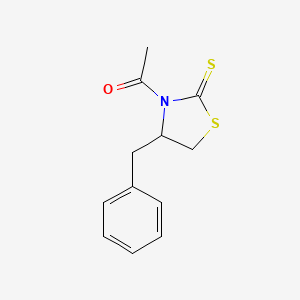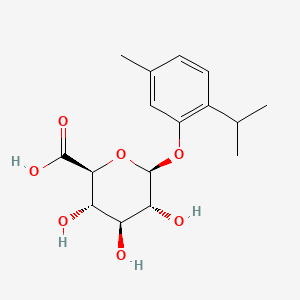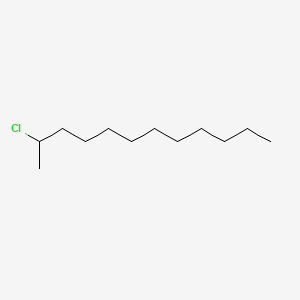
H-Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys-OH is a peptide consisting of 17 amino acids. This sequence is part of a larger protein structure and plays a crucial role in various biological processes. The peptide sequence is known for its involvement in cellular signaling and protein-protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (Asp) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (Met) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
The peptide H-Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
The peptide H-Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Involved in studying protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in targeting specific protein interactions in diseases.
Industry: Used in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of H-Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and cell behavior.
類似化合物との比較
Similar Compounds
H-Glu-Lys-OH: A dipeptide composed of glutamic acid and lysine.
H-Met-Ser-Asp-Ser-Leu-Asp-Asn-Glu-Glu-Lys-Pro-Pro-Ala-(Cys)-OH: A peptide with a similar sequence but different functional groups.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-(C18diacid-γ-Glu-OEG-OEG)]-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A peptide with a different sequence and additional modifications.
Uniqueness
The uniqueness of H-Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys-OH lies in its specific amino acid sequence, which determines its unique biological activity and interactions. The presence of multiple aspartic acid and methionine residues contributes to its distinct chemical properties and reactivity.
特性
分子式 |
C84H135N19O31S3 |
|---|---|
分子量 |
2003.3 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C84H135N19O31S3/c1-41(2)33-53(74(123)97-56(37-64(113)114)76(125)91-50(25-31-136-8)71(120)93-52(84(133)134)16-11-13-28-86)94-72(121)51(26-32-137-9)92-81(130)60-17-14-29-103(60)83(132)67(43(5)6)102-78(127)54(34-44-18-20-45(106)21-19-44)95-77(126)57(38-65(115)116)98-82(131)66(42(3)4)101-80(129)59(40-105)100-70(119)48(22-23-61(107)108)90-75(124)55(36-63(111)112)96-69(118)47(15-10-12-27-85)89-79(128)58(39-104)99-73(122)49(24-30-135-7)88-68(117)46(87)35-62(109)110/h18-21,41-43,46-60,66-67,104-106H,10-17,22-40,85-87H2,1-9H3,(H,88,117)(H,89,128)(H,90,124)(H,91,125)(H,92,130)(H,93,120)(H,94,121)(H,95,126)(H,96,118)(H,97,123)(H,98,131)(H,99,122)(H,100,119)(H,101,129)(H,102,127)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,133,134)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChIキー |
XHRQSKHYYINTJP-SIXFDAQSSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Pent-2-yn-1-yl)oxy]aniline](/img/structure/B13826419.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)

![4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826422.png)


![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)

![(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13826437.png)




![[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B13826477.png)
